molecular formula C8H13ClN2O B6148842 3-(chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole CAS No. 861135-62-8

3-(chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole

Cat. No.: B6148842
CAS No.: 861135-62-8
M. Wt: 188.7
InChI Key:
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Description

3-(chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

The synthesis of 3-(chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloromethyl ketone in the presence of a base. The reaction conditions often include solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxadiazole ring can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

3-(chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    3-(chloromethyl)-1,2,4-oxadiazole: Lacks the 2,2-dimethylpropyl group, leading to different chemical and biological properties.

    5-(2,2-dimethylpropyl)-1,2,4-oxadiazole:

Properties

CAS No.

861135-62-8

Molecular Formula

C8H13ClN2O

Molecular Weight

188.7

Purity

95

Origin of Product

United States

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